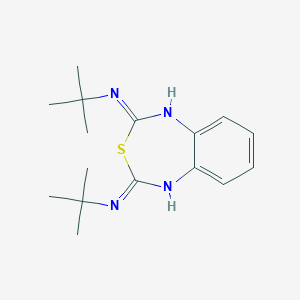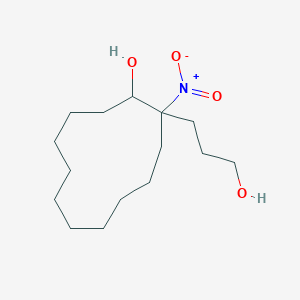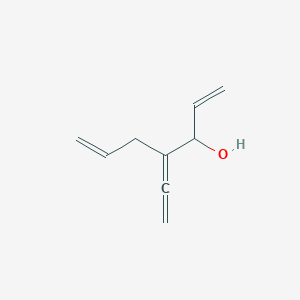
4-Ethenylidenehepta-1,6-dien-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylidenehepta-1,6-dien-3-OL is an organic compound with the molecular formula C7H10O. It is a member of the heptadienol family, characterized by the presence of two double bonds and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylidenehepta-1,6-dien-3-OL can be achieved through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by a series of purification steps . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the yield and purity of the final product. The process may also include steps such as distillation and crystallization to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenylidenehepta-1,6-dien-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptadienone derivatives.
Reduction: Formation of heptanol derivatives.
Substitution: Formation of various substituted heptadienes.
Wissenschaftliche Forschungsanwendungen
4-Ethenylidenehepta-1,6-dien-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 4-Ethenylidenehepta-1,6-dien-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Allyl-1,6-heptadiene-4-ol: Similar structure with an allyl group instead of an ethenylidene group.
Cholesta-4,6-dien-3-ol: A steroidal compound with similar dienol structure
Uniqueness
4-Ethenylidenehepta-1,6-dien-3-OL is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and material science .
Eigenschaften
CAS-Nummer |
651020-61-0 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
InChI |
InChI=1S/C9H12O/c1-4-7-8(5-2)9(10)6-3/h4,6,9-10H,1-3,7H2 |
InChI-Schlüssel |
AGSJFXFJKRYTKF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(=C=C)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


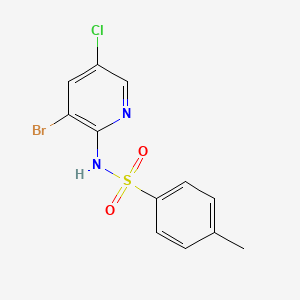
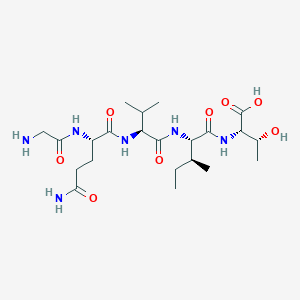
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
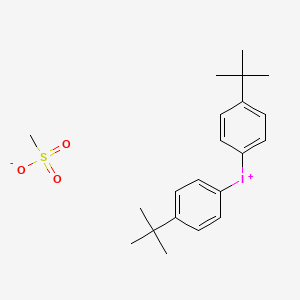
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)

